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Compound of Interest

Compound Name: Perfluorodecanonitrile

CAS No.: 379215-40-4

Cat. No.: B1597773

Get Quote

Executive Summary
Perfluorodecanonitrile (CAS: 379215-40-4), also known as nonadecafluorodecanenitrile (

), represents a critical class of long-chain perfluorinated building blocks.[1] Unlike its
hydrocarbon analogues, this molecule lacks C–H bonds, rendering standard proton NMR (

NMR) silent and shifting the analytical focus entirely to Heteronuclear NMR (

,

) and vibrational spectroscopy.

This guide provides a rigorous technical breakdown of the spectroscopic signature of

Perfluorodecanonitrile. It is designed for researchers requiring definitive identification data for

synthesis validation, environmental monitoring, or fluorous phase chemistry.
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Before interpreting spectra, one must understand the physical state and electronic environment

of the molecule. The strong electron-withdrawing nature of the perfluoroalkyl tail (

) significantly perturbs the nitrile (

) group compared to aliphatic nitriles.

Property Value Notes

Formula Fully fluorinated alkyl chain.

Molecular Weight 495.08 g/mol
High mass due to fluorine

atoms.[2]

Boiling Point 144–147 °C Liquid at room temperature.[3]

Density ~1.70 g/cm³
Significantly denser than

water/hydrocarbons.[2]

Solubility
Fluorous solvents,

, THF

Immiscible in water and simple

alkanes.

Spectroscopic Analysis: The Core Data
A. Infrared Spectroscopy (FT-IR)
The IR spectrum of Perfluorodecanonitrile is distinct due to the absence of C–H stretching

frequencies and the presence of intense C–F absorptions.

The "Silent" Region (2800–3100 cm⁻¹):

Observation: Complete absence of peaks.

Diagnostic Value: Confirms the purity of the perfluorinated chain. Any peaks here indicate

hydrocarbon contamination (e.g., solvent or starting material).

The Nitrile Stretch (

):

Frequency:2260–2280 cm⁻¹ (Medium intensity).
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Mechanistic Insight: The perfluoroalkyl group is strongly electron-withdrawing (

effect). This induction strengthens the

bond force constant compared to alkyl nitriles (typically ~2250 cm⁻¹), shifting the
absorption to a higher wavenumber.

The "Fingerprint" Region (1000–1350 cm⁻¹):

Frequency:1150–1250 cm⁻¹ (Very Strong, Broad).

Assignment: Coupled

stretching vibrations. This region is often opaque in thick films due to the high extinction
coefficient of the C–F bond.

B. Nuclear Magnetic Resonance ( NMR)
Since the molecule has no protons,

NMR is the primary tool for structural elucidation. The spectrum is referenced to

(

ppm).

Predicted Chemical Shifts & Assignments:
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Position Group
Shift (

, ppm)
Multiplicity Causality

(Terminal) -81.3 Triplet

Standard

terminal

shift.

(Alpha) -106.0 to -107.5 Multiplet

Deshielded by

the adjacent

anisotropic nitrile

group.

(Beta) -118.0 to -120.0 Multiplet

Inductive effect

of CN decays;

approaches bulk

chain value.

to Bulk -122.0 to -123.0 Broad Singlet

The "bulk" chain

environment is

magnetically

similar.

-126.0 Multiplet

Shielded by the

terminal

group.

Note on Integration: The integral ratio should be 3 (

) : 2 (

) : 2 (

) : 10 (Bulk) : 2 (

).

C. Mass Spectrometry (MS)
Perfluorinated compounds exhibit unique fragmentation patterns ("The Zipper Effect").
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Ionization Method: Electron Impact (EI) is often too "hard," leading to no molecular ion.

Negative Chemical Ionization (NCI) is preferred for viewing the molecular ion

.

Fragmentation Pattern (EI/Positive Mode):

Base Peak:

69 (

).[2]

Series:

119 (

), 169 (

), 219 (

).

Diagnostic Loss: The loss of the nitrile group is less common than the sequential loss of

units from the chain.

Visualization: MS Fragmentation Logic

Molecular Ion [M]+
m/z 495

C3F7+
m/z 169Loss of C7F12N

CF3+ (Base Peak)
m/z 69

Direct Cleavage

C2F5+
m/z 119

- CF2 (50)
- CF2 (50)

Click to download full resolution via product page

Caption: Predicted Electron Impact (EI) fragmentation pathway showing the sequential loss of

fluorocarbon units leading to the stable trifluoromethyl cation.
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Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution

spectra without solubility issues.

Solvent Selection: Use

(Chloroform-d) for routine analysis. If the compound is highly fluorous and shows phase
separation, use a mixture of

: Freon-113 (1:1) or Hexafluorobenzene (

) as a co-solvent.

Concentration: Prepare a 10-15 mg/mL solution.

Parameter Setup:

Set spectral width (SW) to at least 100 ppm (-50 to -150 ppm).

Set relaxation delay (

) to >2.0s to allow relaxation of

nuclei for accurate integration.

Reference: Use internal

(0 ppm) or external calibration.

Protocol B: Handling & Safety
Warning: Perfluorinated nitriles are potential precursors to PFOA-related substances and can

be persistent.

Containment: Handle exclusively in a fume hood.

Glassware: Standard borosilicate is acceptable.[2]
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Disposal:Do NOT dispose of down the drain. Segregate into "Halogenated/Fluorinated

Waste" streams for high-temperature incineration.[2]

Visualization: Analysis Workflow

Crude Perfluorodecanonitrile

FT-IR Analysis
(Neat Film)

Check: Peaks > 2800 cm-1?

Yes (Hydrocarbon Impurity)

Dissolve in CDCl3
(Add C6F6 if cloudy)

No (Pure)

Run 19F NMR
(SW: -50 to -200 ppm)

Confirm Structure:
Delta -106 (alpha-CF2)

Delta -81 (CF3)

Click to download full resolution via product page

Caption: Analytical decision tree for verifying the purity and identity of Perfluorodecanonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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